molecular formula C9H15N3O3 B13485342 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13485342
M. Wt: 213.23 g/mol
InChI Key: FZOMMADCAVQUQG-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione is a chemical compound for research applications. As a 5-aminouracil derivative, this compound belongs to a class of pyrimidones known for their role as key intermediates in synthetic organic chemistry . Structurally similar pyrimidinedione derivatives are investigated for their potential to inhibit biologically relevant tautomerase enzymes . For instance, research into thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has demonstrated their value as potent and selective inhibitors of MIF2 (d-dopachrome tautomerase), a homologous cytokine involved in cancer cell proliferation . These inhibitors have shown efficacy in suppressing the growth of non-small cell lung cancer cells by inducing cell cycle arrest and deactivating the MAPK signaling pathway . The specific substitution pattern of the ethyl and 2-methoxyethyl groups on this pyrimidinedione core may influence its physicochemical properties and interaction with biological targets, making it a compound of interest for further pharmacological and chemical exploration. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

5-amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-3-11-6-7(10)8(13)12(9(11)14)4-5-15-2/h6H,3-5,10H2,1-2H3

InChI Key

FZOMMADCAVQUQG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N(C1=O)CCOC)N

Origin of Product

United States

Preparation Methods

Cyclization of β-Ketoesters with Urea

  • Ethyl benzoylacetate or related β-ketoesters are reacted with urea under heating conditions to form uracil derivatives.
  • This yields pyrimidin-2(1H)-one intermediates, which are then subjected to further functionalization steps.

Halogenation of Pyrimidine Core

  • The uracil core is often halogenated at the 2- and 4-positions using phosphorus oxychloride (POCl₃) in the presence of catalytic N,N-dimethylformamide (DMF).
  • This process yields 2,4-dichloropyrimidine intermediates, which are highly reactive for nucleophilic substitution.

Representative Synthetic Route

A representative synthetic pathway to This compound is summarized below:

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Cyclization β-Ketoester + Urea, heat Pyrimidin-2(1H)-one (uracil derivative) ~40-60
2 Halogenation POCl₃, catalytic DMF 2,4-Dichloropyrimidine 50-70
3 N1-Alkylation Ethyl halide, base or catalytic amination 1-Ethyl-2,4-dichloropyrimidine 60-75
4 N3-Substitution 2-Methoxyethyl amine, nucleophilic substitution 1-Ethyl-3-(2-methoxyethyl)-2,4-dichloropyrimidine 55-70
5 5-Amination Ammonia or primary amine, S_NAr displacement 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4-dione 50-65

Advanced Synthetic Techniques

Suzuki–Miyaura Cross-Coupling

  • This palladium-catalyzed cross-coupling reaction is used to attach various substituents at the 5-position of pyrimidine cores.
  • Boronic acids or esters of the desired substituents react with halogenated pyrimidines under mild conditions to afford high regioselectivity and yields.

Buchwald–Hartwig Amination

  • This catalytic amination method enables the introduction of amino groups on halogenated pyrimidines.
  • The reaction proceeds under palladium catalysis with suitable ligands and bases, providing efficient access to 5-amino-substituted derivatives.

O-Demethylation

  • Boron tribromide (BBr₃) is commonly used for demethylation of methoxy groups to hydroxyl groups when required in later stages of synthesis.

Research Findings and Yield Optimization

  • Yields for each step vary depending on reaction conditions, reagent purity, and substrate reactivity.
  • Hydrolysis of esters and selective halogenation steps are sensitive to temperature and solvent choice.
  • Use of microwave heating and optimized catalytic systems (e.g., Pd₂(dba)₃ with xanphos ligand) has been shown to improve reaction rates and yields in amination and cross-coupling steps.
  • Acidic or basic hydrolysis conditions are carefully controlled to prevent decomposition of sensitive intermediates.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Cyclization Heat, β-ketoester + urea Forms pyrimidine-2,4-dione core
Halogenation POCl₃, catalytic DMF, reflux Introduces reactive chloro groups
N1-Alkylation Ethyl halide, base or catalytic amination Selective alkylation at N1 position
N3-Substitution 2-Methoxyethyl amine, nucleophilic substitution Introduces 3-(2-methoxyethyl) substituent
5-Amination Ammonia or amine, S_NAr displacement Installs 5-amino group
Catalysts for Coupling Pd₂(dba)₃, xanphos, Cs₂CO₃ Used in Suzuki and Buchwald–Hartwig reactions
Demethylation Boron tribromide (BBr₃), DCM For conversion of methoxy to hydroxy groups

The preparation of This compound involves a multi-step synthetic strategy centered on the construction and functionalization of the pyrimidine-2,4-dione core. Key methodologies include cyclization of β-ketoesters with urea, selective halogenation, nucleophilic substitutions for alkyl and amino group introduction, and advanced palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions, catalysts, and purification techniques is essential for achieving high yields and purity.

This synthesis is well-documented in peer-reviewed chemical literature, with diverse approaches available depending on the desired scale and functional group tolerance. The detailed mechanistic understanding and procedural refinements support the compound's accessibility for research and pharmaceutical development purposes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 and the methoxyethyl substituent at position 3 participate in nucleophilic substitution reactions.

  • Amino Group Reactivity : The 5-amino group acts as a nucleophile in reactions with alkyl halides and acyl chlorides. For example:

    5-NH2+R-X5-NHR+HX(R = alkyl, X = Cl, Br)\text{5-NH}_2 + \text{R-X} \rightarrow \text{5-NHR} + \text{HX} \quad (\text{R = alkyl, X = Cl, Br})

    This reaction is critical for introducing alkyl or acyl groups to modulate solubility or bioactivity.

  • Methoxyethyl Group Reactivity : The methoxyethyl side chain undergoes demethylation under acidic conditions, forming a hydroxylated derivative.

Reaction Type Reagents/Conditions Product Yield Source
Alkylation of 5-NH₂Chloroethane, DMF, 80°C5-Ethylamino derivative76%
Demethylation of OCH₃HBr (48%), reflux, 4 h3-(2-Hydroxyethyl) substitution68%

Pyrimidine Ring Functionalization

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) and ring-opening reactions:

  • EAS at Position 6 : Nitration or sulfonation occurs at the electron-rich position 6 due to the amino group’s activating effect.

  • Ring-Opening Hydrolysis : Under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, the pyrimidine ring hydrolyzes to form urea derivatives.

Reaction Type Conditions Product Application Source
NitrationHNO₃, H₂SO₄, 0°C6-Nitro derivativeIntermediate for drug design
Hydrolysis6M HCl, reflux, 8 h1-Ethyl-3-(2-methoxyethyl)ureaDegradation studies

Schiff Base Formation

The amino group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, enabling conjugation with other pharmacophores:

5-NH2+R-CHO5-N=CH-R+H2O\text{5-NH}_2 + \text{R-CHO} \rightarrow \text{5-N=CH-R} + \text{H}_2\text{O}

This reaction is reversible and pH-dependent, with optimal yields in anhydrous ethanol at 60°C.

Aldehyde Conditions Schiff Base Product Stability Source
BenzaldehydeEtOH, 60°C, 3 h5-(Benzylideneamino) derivativeStable in dry conditions
4-NitrobenzaldehydeToluene, molecular sieves5-(4-Nitrobenzylideneamino) derivativeLight-sensitive

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl or heteroaryl group introduction at position 5:

  • Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 3-bromopyridine) using Pd(OAc)₂ and Xantphos to form biaryl amines .

  • Suzuki-Miyaura Coupling : Requires prior halogenation (e.g., 5-Br substitution) for coupling with boronic acids .

Coupling Type Catalyst System Substrate Product Yield Source
Buchwald-HartwigPd(OAc)₂, Xantphos, K₂CO₃3-Bromopyridine5-(Pyridin-3-ylamino) derivative82%
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OPhenylboronic acid5-Phenyl derivative65%

Redox Reactions

  • Oxidation : The amino group oxidizes to a nitro group using KMnO₄/H₂SO₄, though this risks over-oxidation of the pyrimidine ring.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its planarity and bioactivity.

Complexation with Metal Ions

The amino and carbonyl groups coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates studied for antimicrobial applications:

Compound+Cu(NO3)2[Cu(Compound)2]2++2NO3\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(Compound)}_2]^{2+} + 2\text{NO}_3^-

Stoichiometry and stability constants vary with pH and solvent polarity.

Key Research Findings

  • Pharmaceutical Relevance : Alkylation at the 5-amino group enhances blood-brain barrier penetration in anticonvulsant analogs.

  • Synthetic Limitations : Demethylation of the methoxyethyl group often requires harsh conditions, limiting scalability.

  • Catalytic Efficiency : Pd-based catalysts achieve higher yields in cross-coupling reactions compared to Ni analogs .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and green chemistry approaches to optimize synthetic routes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research in genetics and molecular biology.

Medicine

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used in pharmaceuticals, it might interact with enzymes or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione and selected analogs from the literature:

Compound Name Substituents Key Properties Biological Activity References
5-[Ethyl(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione 5-[ethyl(2-hydroxyethyl)amino], 1H Hydrophilic due to hydroxyethyl group; likely moderate solubility in polar solvents. Not explicitly reported, but similar uracil analogs show antiviral potential.
5-((2-Aminothiazol-5-yl)(4-chlorophenyl)methyl)-1,3-dimethylpyrimidine-2,4-dione 5-(aryl-aminothiazolyl), 1,3-dimethyl Lipophilic substituents enhance membrane permeability; pKa ~8.59 (predicted). Antimicrobial activity against Staphylococcus aureus; enzyme inhibition studies.
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione 6-piperidinylmethyl, 4-(2,3-dimethylphenoxy) Bulky substituents may hinder solubility; designed for mycobacterial targeting. Anti-tuberculosis activity; patent claims therapeutic utility.
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (70g) Fused pyrido ring at positions 2,3 Planar fused-ring system enhances π-π stacking; CAS 21038-66-3. Inhibits thymidylate synthase; synthetic intermediate for anticancer agents.
5-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione 5-thiophenyl Electron-rich thiophene enhances reactivity; density 1.423 g/cm³ (predicted). Potential antiviral or anticancer applications; structural analog of nucleobases.
5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) Bis-pyrimidine linked via phenylmethylene High molecular weight reduces bioavailability; hydrophilic-lipophilic balance. HIV-1 capsid protein inhibition; optimized via SAR studies.

Key Observations:

Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to purely alkyl (e.g., ethyl) or aromatic (e.g., thiophenyl) substituents . In contrast, the 1,3-dimethyl groups in aminothiazolyl derivatives (e.g., compound 4a) increase lipophilicity, favoring membrane penetration but limiting solubility .

Biological Activity Trends: Antimicrobial Activity: Derivatives with aryl-thiazole hybrids (e.g., compound 4a) exhibit potent activity against S. aureus due to synergistic effects of the thiazole and pyrimidine-dione moieties . Enzyme Inhibition: Bis-pyrimidine-diones (e.g., 5,5′-(phenylmethylene)bis derivatives) show HIV-1 capsid protein inhibition, attributed to their ability to disrupt protein-nucleic acid interactions . Anticancer Potential: Pyrido-fused derivatives (e.g., compound 70g) demonstrate thymidylate synthase inhibition, a mechanism relevant to antiproliferative therapies .

Synthetic Accessibility: The target compound’s synthesis may parallel methods for 5-[ethyl(2-hydroxyethyl)amino] analogs, involving nucleophilic substitution or condensation reactions . In contrast, fused-ring systems (e.g., pyrido[2,3-d]pyrimidine-diones) require multistep cyclization, reducing scalability .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione?

Methodological Answer:
The compound can be synthesized via alkylation of a pyrimidine-dione precursor. For example, alkylation at position 1 with ethylating agents (e.g., ethyl iodide) and substitution at position 3 with 2-methoxyethyl groups can be achieved using potassium carbonate as a base in DMF. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side products. Chromatographic purification (C18 column, 25-min cycle) is recommended for isolating high-purity crystals .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Assign peaks based on substituent effects; the ethyl group (1.2–1.4 ppm triplet) and methoxyethyl protons (3.3–3.5 ppm singlet) are diagnostic.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>97%) and retention time consistency.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve antimicrobial efficacy?

Methodological Answer:

  • Analog Synthesis : Modify substituents at positions 1 (alkyl chains) and 3 (methoxyethyl groups) to alter lipophilicity and hydrogen-bonding capacity. For example, replacing methoxyethyl with thiazole rings (as in related compounds) enhances activity against Staphylococcus aureus .
  • Bioassays : Test analogs against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) assays. Compare results to reference drugs (e.g., Metronidazole) and analyze trends using regression models .

Advanced: How can computational methods accelerate reaction design for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactivity of intermediates (e.g., bromoacetyl precursors) and transition states.
  • Reaction Path Search : Apply algorithms (e.g., artificial force-induced reaction) to identify energetically favorable pathways for heterocyclic ring formation.
  • Data Mining : Train machine learning models on existing reaction datasets to predict optimal solvents/catalysts (e.g., DMF/K2CO3) for alkylation .

Advanced: How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

  • Experimental Replication : Standardize assay protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability.
  • Meta-Analysis : Compare datasets across studies, focusing on substituent effects. For instance, conflicting MIC values may arise from differences in bacterial strains or compound purity.
  • Cross-Validation : Use orthogonal assays (e.g., time-kill kinetics) to confirm bacteriostatic vs. bactericidal effects .

Advanced: What strategies enhance crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Recrystallize from ether/ethanol mixtures at −20°C to obtain single crystals.
  • H-Atom Placement : Refine structures using idealized positions for CH/NH groups (C–H = 0.95–0.99 Å) and constrain thermal parameters (Uiso = 1.2–1.5×Ueq of parent atoms).
  • Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure accuracy .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N2/Ar) at −20°C to prevent oxidation.
  • Degradation Monitoring : Perform periodic HPLC analysis to detect hydrolysis products (e.g., free amine or diketone forms).
  • Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced: How can bioisosteric replacement improve pharmacokinetic properties?

Methodological Answer:

  • Replace Methoxyethyl : Substitute with isosteres like morpholine (improves solubility) or trifluoromethyl (enhances metabolic stability).
  • Pharmacokinetic Profiling : Assess logP, plasma protein binding, and CYP450 inhibition in vitro. For example, fluorinated analogs (e.g., 5-fluoro derivatives) show prolonged half-lives in preclinical models .

Table 1: Key Synthetic and Bioactivity Data from Literature

Modification SiteSubstituentAntimicrobial Activity (MIC, µg/mL)Reference
Position 1Ethyl8.0 (S. aureus)
Position 32-Methoxyethyl16.0 (E. coli)
Position 6Thiazol-4-yl2.5 (S. aureus)

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